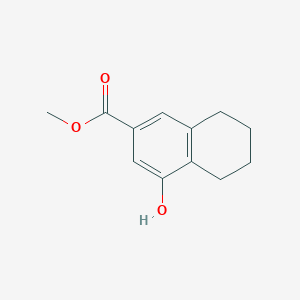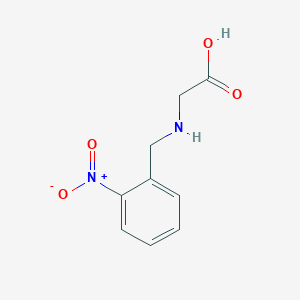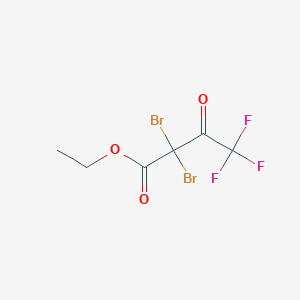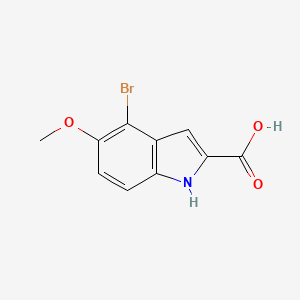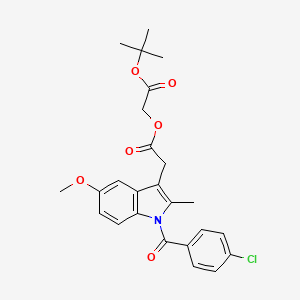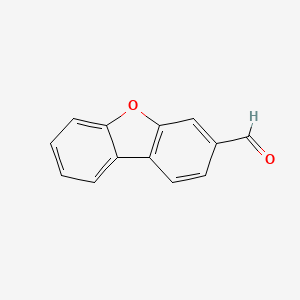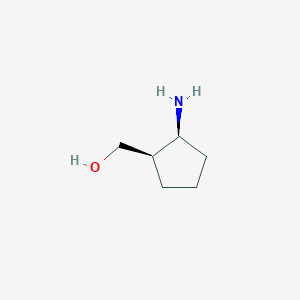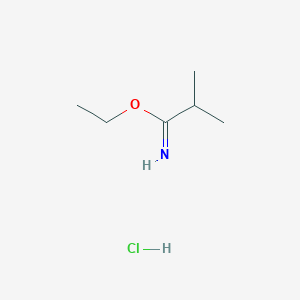
2-甲基丙酸乙酯亚胺盐酸盐
概述
描述
Ethyl 2-methylpropanecarboximidate hydrochloride is an organic compound with the molecular formula C7H16ClNO. It is a hydrochloride salt of ethyl 2-methylpropanecarboximidate, which is an imidate ester. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
Ethyl 2-methylpropanecarboximidate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of imidates and amidines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated as a potential protease inhibitor for the treatment of viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methylpropanecarboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as hydrochloride salts . The reaction typically requires an acidic environment and an alcohol, such as ethanol, to proceed.
Industrial Production Methods
In industrial settings, the production of ethyl 2-methylpropanecarboximidate hydrochloride involves the use of large-scale reactors where the Pinner reaction is carried out under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity. The compound is usually stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Ethyl 2-methylpropanecarboximidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form esters and amides.
Substitution: It can react with amines to form amidines.
Addition: The compound is a good electrophile and can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound to form esters or amides.
Substitution: Amines, including ammonia, are used to form amidines.
Addition: Nucleophiles such as alcohols and amines are used in addition reactions.
Major Products Formed
Esters: Formed through hydrolysis.
Amidines: Formed through substitution reactions with amines.
Orthoesters: Formed through addition reactions with excess alcohol under acid catalysis.
作用机制
The mechanism of action of ethyl 2-methylpropanecarboximidate hydrochloride involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles to form stable products. In biological systems, it can inhibit proteases by forming stable complexes with the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate .
相似化合物的比较
Ethyl 2-methylpropanecarboximidate hydrochloride can be compared with other imidate esters and amidines:
Similar Compounds: Methyl 2-methylpropanecarboximidate, ethyl 2-ethylpropanecarboximidate.
Conclusion
Ethyl 2-methylpropanecarboximidate hydrochloride is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and medicinal chemistry.
属性
IUPAC Name |
ethyl 2-methylpropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-8-6(7)5(2)3;/h5,7H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZWFFRNHYXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510613 | |
| Record name | Ethyl 2-methylpropanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52070-18-5 | |
| Record name | Ethyl 2-methylpropanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-methylpropanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
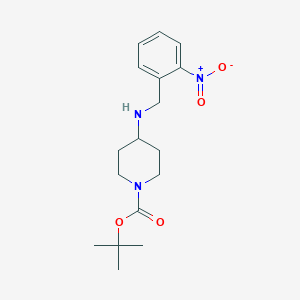
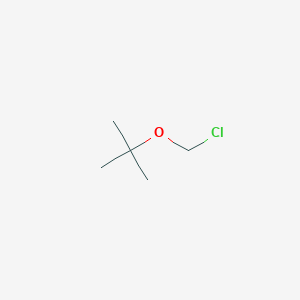
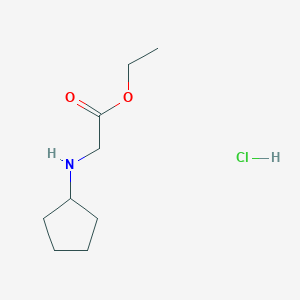
![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)
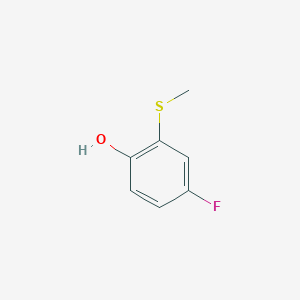
![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)
